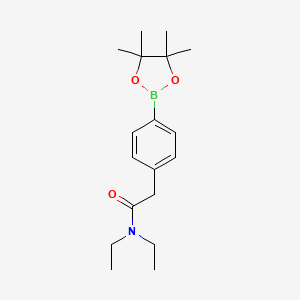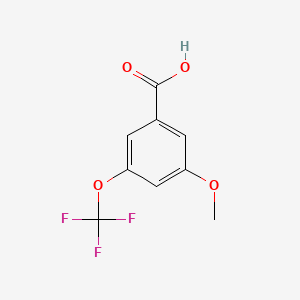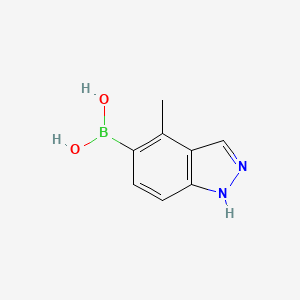![molecular formula C27H41NOSi B572310 (2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine CAS No. 1259027-78-5](/img/structure/B572310.png)
(2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolidine ring, dimethylphenyl groups, and a tert-butyl-dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the dimethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organometallic compounds and silane derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The compound’s structure allows it to bind selectively to certain proteins or receptors, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine include:
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: This compound shares structural similarities but differs in its functional groups and reactivity.
Bis(3,5-dimethylphenyl)phosphine oxide: Another related compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NOSi/c1-19-13-20(2)16-23(15-19)27(25-11-10-12-28-25,29-30(8,9)26(5,6)7)24-17-21(3)14-22(4)18-24/h13-18,25,28H,10-12H2,1-9H3/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXXFZLFPWTHCX-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














